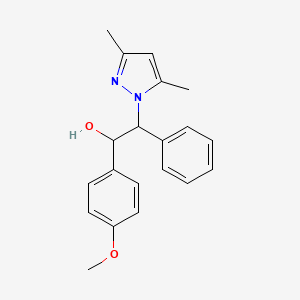![molecular formula C24H27NOS B6113878 N-[1-(4-isopropylphenyl)propyl]-5-methyl-4-phenyl-3-thiophenecarboxamide](/img/structure/B6113878.png)
N-[1-(4-isopropylphenyl)propyl]-5-methyl-4-phenyl-3-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(4-isopropylphenyl)propyl]-5-methyl-4-phenyl-3-thiophenecarboxamide, also known as CTAP, is a selective antagonist of the mu-opioid receptor. It has been extensively used in scientific research to understand the mechanism of action of opioids and to develop new treatments for opioid addiction.
Mechanism of Action
N-[1-(4-isopropylphenyl)propyl]-5-methyl-4-phenyl-3-thiophenecarboxamide is a selective antagonist of the mu-opioid receptor, which is one of the three main opioid receptors in the brain. It works by binding to the mu-opioid receptor and preventing the binding of opioids such as morphine and heroin. This results in a decrease in the rewarding effects of opioids, which may help to reduce drug-seeking behavior and addiction.
Biochemical and Physiological Effects
N-[1-(4-isopropylphenyl)propyl]-5-methyl-4-phenyl-3-thiophenecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of dopamine in the brain, which is a key neurotransmitter involved in reward and addiction. N-[1-(4-isopropylphenyl)propyl]-5-methyl-4-phenyl-3-thiophenecarboxamide has also been shown to reduce the activation of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. This suggests that N-[1-(4-isopropylphenyl)propyl]-5-methyl-4-phenyl-3-thiophenecarboxamide may have potential therapeutic applications in the treatment of stress-related disorders.
Advantages and Limitations for Lab Experiments
N-[1-(4-isopropylphenyl)propyl]-5-methyl-4-phenyl-3-thiophenecarboxamide has a number of advantages for lab experiments. It is highly selective for the mu-opioid receptor, which makes it useful for studying the specific effects of this receptor. N-[1-(4-isopropylphenyl)propyl]-5-methyl-4-phenyl-3-thiophenecarboxamide is also relatively stable and can be stored for long periods of time. However, N-[1-(4-isopropylphenyl)propyl]-5-methyl-4-phenyl-3-thiophenecarboxamide has some limitations. It is relatively expensive and can be difficult to synthesize. It also has a relatively short half-life, which means that it needs to be administered frequently in animal studies.
Future Directions
There are a number of potential future directions for research on N-[1-(4-isopropylphenyl)propyl]-5-methyl-4-phenyl-3-thiophenecarboxamide. One area of research is the development of new treatments for opioid addiction. N-[1-(4-isopropylphenyl)propyl]-5-methyl-4-phenyl-3-thiophenecarboxamide has shown promise in preclinical studies, and further research is needed to determine its potential as a treatment for opioid addiction in humans. Another area of research is the role of the mu-opioid receptor in pain, anxiety, and depression. N-[1-(4-isopropylphenyl)propyl]-5-methyl-4-phenyl-3-thiophenecarboxamide may be useful in studying the role of this receptor in these conditions and in developing new treatments. Finally, there is a need for further research on the biochemical and physiological effects of N-[1-(4-isopropylphenyl)propyl]-5-methyl-4-phenyl-3-thiophenecarboxamide, particularly in relation to stress-related disorders.
Synthesis Methods
N-[1-(4-isopropylphenyl)propyl]-5-methyl-4-phenyl-3-thiophenecarboxamide can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase synthesis. The most common method involves the solid-phase peptide synthesis, which involves the sequential addition of amino acids to a resin-bound peptide chain. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Scientific Research Applications
N-[1-(4-isopropylphenyl)propyl]-5-methyl-4-phenyl-3-thiophenecarboxamide has been extensively used in scientific research to understand the mechanism of action of opioids and to develop new treatments for opioid addiction. It has been shown to block the rewarding effects of opioids in animal models, suggesting that it may be useful in the treatment of opioid addiction. N-[1-(4-isopropylphenyl)propyl]-5-methyl-4-phenyl-3-thiophenecarboxamide has also been used to study the role of the mu-opioid receptor in pain, anxiety, and depression.
properties
IUPAC Name |
5-methyl-4-phenyl-N-[1-(4-propan-2-ylphenyl)propyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NOS/c1-5-22(19-13-11-18(12-14-19)16(2)3)25-24(26)21-15-27-17(4)23(21)20-9-7-6-8-10-20/h6-16,22H,5H2,1-4H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTKPMXUPTCYULN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C(C)C)NC(=O)C2=CSC(=C2C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-furylmethyl){[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}2-propyn-1-ylamine](/img/structure/B6113796.png)
![6-oxo-1-(3-phenylpropyl)-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-3-piperidinecarboxamide](/img/structure/B6113799.png)
![3,11-bis(4-chlorophenyl)-2,4,10,12-tetraoxadispiro[5.1.5.2]pentadecan-7-one](/img/structure/B6113807.png)
![N-[4-(ethylthio)phenyl]-2-(9H-xanthen-9-yl)acetamide](/img/structure/B6113810.png)
![2-[(4,8-dimethyl-2-quinazolinyl)amino]-6-(4-methoxyphenyl)-4(3H)-pyrimidinone](/img/structure/B6113817.png)
![3-(4-methoxyphenyl)-5-[2-(1-pyrrolidinylcarbonyl)phenyl]-1,2,4-oxadiazole](/img/structure/B6113822.png)
![2-methyl-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B6113832.png)

![2-(cyclopentylmethyl)-7-(2,3-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6113849.png)
![2-(dimethylamino)-N-(2-methylbenzyl)-4-oxo-4,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-7(3H)-carboxamide](/img/structure/B6113863.png)
![4-chloro-3-[(diethylamino)sulfonyl]-N-(4-iodophenyl)benzamide](/img/structure/B6113885.png)
![1'-acetyl-5'-fluoro-1,3-dihydrospiro[benzimidazole-2,3'-indol]-2'(1'H)-one](/img/structure/B6113890.png)
![ethyl 1-[3-(methylthio)propanoyl]-3-(2-phenylethyl)-3-piperidinecarboxylate](/img/structure/B6113896.png)
![2-(1-methyl-4-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-2-piperazinyl)ethanol trifluoroacetate (salt)](/img/structure/B6113903.png)